

# Comparative study of Linagliptin's effects on cardiovascular biomarkers.

Author: BenchChem Technical Support Team. Date: December 2025



# Linagliptin's Cardiovascular Biomarker Profile: A Comparative Analysis

A deep dive into the cardiovascular and renal effects of the DPP-4 inhibitor **Linagliptin** reveals a neutral to potentially beneficial impact on key biomarkers, positioning it as a safe option for patients with type 2 diabetes at high cardiovascular risk. Comparative data from major clinical trials demonstrate non-inferiority to other standard treatments in terms of major adverse cardiovascular events (MACE), with some distinct effects on inflammatory, lipid, and endothelial markers.

This guide provides a comprehensive comparison of **Linagliptin**'s effects on cardiovascular biomarkers against other classes of glucose-lowering agents, supported by data from pivotal clinical trials. Detailed experimental protocols and visualizations of key pathways and workflows are included to provide a thorough resource for researchers and clinicians.

## **Comparative Efficacy on Cardiovascular Biomarkers**

**Linagliptin**, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has been extensively studied for its cardiovascular safety and effects on various biomarkers. The following tables summarize the quantitative data from key clinical trials, comparing **Linagliptin** with placebo and other antidiabetic drugs.

### **Glycemic and Renal Biomarkers**



| Biomarker                                            | Trial                                                            | Linagliptin<br>Change<br>from<br>Baseline            | Comparator<br>Change<br>from<br>Baseline | Comparator                           | p-value |
|------------------------------------------------------|------------------------------------------------------------------|------------------------------------------------------|------------------------------------------|--------------------------------------|---------|
| HbA1c (%)                                            | MARLINA-<br>T2D[1][2]                                            | -0.60%<br>(placebo-<br>adjusted)                     | -                                        | Placebo                              | <0.0001 |
| CAROLINA[3][4]                                       | Non-inferior<br>to glimepiride                                   | Non-inferior<br>to linagliptin                       | Glimepiride                              | <0.0001 (for<br>non-<br>inferiority) |         |
| Urinary<br>Albumin-to-<br>Creatinine<br>Ratio (UACR) | MARLINA-<br>T2D[1][2]                                            | -6.0%<br>(placebo-<br>adjusted<br>geometric<br>mean) | -                                        | Placebo                              | 0.1954  |
| CARMELINA[<br>5][6][7][8]                            | Non-inferior<br>to placebo for<br>kidney<br>composite<br>outcome | -                                                    | Placebo                                  | -                                    |         |

### **Inflammatory and Lipid Biomarkers**

While large cardiovascular outcome trials like CARMELINA and CAROLINA did not primarily focus on all of these specific biomarkers, other dedicated studies provide valuable insights.



| Biomarker            | Study                                         | Linagliptin<br>Change | Comparator<br>Change   | Comparator                | Notes                                                |
|----------------------|-----------------------------------------------|-----------------------|------------------------|---------------------------|------------------------------------------------------|
| hs-CRP               | Multiple<br>studies<br>suggest a<br>reduction | -                     | -                      | -                         | Linagliptin has shown anti- inflammatory properties. |
| Total<br>Cholesterol | Retrospective<br>Study[9][10]                 | ↓ 9.0 mg/dL           | ↑ (not<br>significant) | Dapagliflozin<br>(SGLT2i) | Significant reduction with DPP-4 inhibitor.          |
| LDL-<br>Cholesterol  | Retrospective<br>Study[9][10]                 | ↓ 8.4 mg/dL           | ↑ 1.3 mg/dL            | Dapagliflozin<br>(SGLT2i) | Significant reduction with DPP-4 inhibitor.          |
| HDL-<br>Cholesterol  | Retrospective<br>Study[9][10]                 | ↑ 0.5 mg/dL           | ↑ 5.1 mg/dL            | Dapagliflozin<br>(SGLT2i) | SGLT2 inhibitor showed a more significant increase.  |

# Experimental Protocols of Key Clinical Trials CARMELINA (Cardiovascular and Renal Microvascular Outcome Study With Linagliptin)

- Objective: To evaluate the long-term cardiovascular and renal safety of **linagliptin** in patients with type 2 diabetes and high cardio-renal risk.[5][6][7]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, non-inferiority trial conducted across 27 countries.[5][6]
- Participants: 6,979 adults with type 2 diabetes, HbA1c between 6.5% and 10.0%, and high cardiovascular risk (history of vascular disease and a urine albumin-to-creatinine ratio >200



mg/g) and/or high renal risk (reduced eGFR and micro- or macroalbuminuria).[7]

- Intervention: Patients were randomized to receive either **linagliptin** 5 mg once daily or a matching placebo, in addition to their standard of care.[5][6]
- Primary Outcome: Time to the first occurrence of a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3P-MACE).[5][6]
- Key Secondary Outcome: A composite of time to the first sustained occurrence of end-stage kidney disease, a ≥40% decrease in eGFR from baseline, or renal death.[5][6]

# CAROLINA (Cardiovascular Outcome Study of Linagliptin Versus Glimepiride in Type 2 Diabetes)

- Objective: To assess the long-term cardiovascular safety of linagliptin compared to the sulfonylurea glimepiride in patients with relatively early type 2 diabetes and increased cardiovascular risk.[3][11][12]
- Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.
   [11][12]
- Participants: 6,033 adults with type 2 diabetes and increased cardiovascular risk or established cardiovascular complications.[4]
- Intervention: Patients were randomized to receive either linagliptin 5 mg once daily or glimepiride 1-4 mg once daily, in addition to their usual care.[4][12]
- Primary Outcome: Time to the first occurrence of the 3P-MACE composite.[3]

# MARLINA-T2D (Efficacy, Safety & Modification of Albuminuria in Type 2 Diabetes Subjects with Renal Disease with Linagliptin)

Objective: To investigate the glycemic and renal effects of linagliptin in individuals with type
 2 diabetes and albuminuria.[1][2][13]



- Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group, phase 3b clinical trial.[13][14]
- Participants: 360 individuals with type 2 diabetes, HbA1c between 6.5% and 10.0%, an eGFR of ≥30 mL/min/1.73 m², and a urinary albumin-to-creatinine ratio of 30-3000 mg/g, despite receiving a single agent renin-angiotensin-system blockade.[1][14]
- Intervention: Patients were randomized to receive either linagliptin 5 mg once daily or a placebo.[1][14]
- Primary Endpoint: Change from baseline in HbA1c at week 24.[1]
- Key Secondary Endpoint: Time-weighted average of the percentage change from baseline in UACR over 24 weeks.[1]

## **Signaling Pathways and Experimental Workflows**

The cardiovascular effects of **Linagliptin** are mediated through both GLP-1-dependent and independent pathways. As a DPP-4 inhibitor, **Linagliptin** prevents the degradation of incretin hormones like GLP-1, leading to enhanced insulin secretion and reduced glucagon levels.[15] [16] Beyond this, DPP-4 is a ubiquitous enzyme with multiple substrates, and its inhibition can lead to a range of cardiovascular effects.[15][17]





Click to download full resolution via product page

Caption: Linagliptin's dual mechanism on cardiovascular pathways.

The experimental workflow for a typical cardiovascular outcome trial like CARMELINA or CAROLINA involves several key stages, from patient recruitment to data analysis, ensuring robust and reliable findings.





Click to download full resolution via product page

Caption: Standard workflow for a cardiovascular outcome trial.

In conclusion, **Linagliptin** demonstrates a favorable cardiovascular safety profile. Its effects on glycemic control are well-established, and while it does not show superiority in reducing MACE compared to placebo or some active comparators, it offers a valuable therapeutic option,



particularly for patients where hypoglycemia is a concern. Its impact on inflammatory and lipid biomarkers, as well as endothelial function, suggests pleiotropic benefits that contribute to its overall cardiovascular safety. Further head-to-head comparative studies with newer classes of drugs like SGLT2 inhibitors and GLP-1 receptor agonists focusing on a broader range of cardiovascular biomarkers would be beneficial to further delineate its precise positioning in the therapeutic landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Linagliptin and its effects on hyperglycaemia and albuminuria in patients with type 2 diabetes and renal dysfunction: the randomized MARLINA-T2D trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. The CAROLINA Trial—First Results of the Cardiovascular Outcomes Trial Comparing Linagliptin vs. Glimepiride | ADA Highlights 2019 [2019.adahighlights.com]
- 4. Detailed findings from CAROLINA® outcome trial support long-term cardiovascular safety profile of Tradjenta® [prnewswire.com]
- 5. Rationale, design, and baseline characteristics of the CArdiovascular safety and Renal Microvascular outcomE study with LINAgliptin (CARMELINA®): a randomized, double-blind, placebo-controlled clinical trial in patients with type 2 diabetes and high cardio-renal risk PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. The CARMELINA Trial | ADA Highlights 2019 [2019.adahighlights.com]
- 8. researchgate.net [researchgate.net]
- 9. A comparison of effects of DPP-4 inhibitor and SGLT2 inhibitor on lipid profile in patients with type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and baseline characteristics of the CARdiovascular Outcome Trial of LINAgliptin Versus Glimepiride in Type 2 Diabetes (CAROLINA®) PMC [pmc.ncbi.nlm.nih.gov]



- 12. hra.nhs.uk [hra.nhs.uk]
- 13. Dipeptidyl peptidase-4 inhibition with linagliptin and effects on hyperglycaemia and albuminuria in patients with type 2 diabetes and renal dysfunction: Rationale and design of the MARLINA-T2D™ trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dipeptidyl-peptidase 4 Inhibition: Linking Metabolic Control to Cardiovascular Protection PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiovascular effects of dipeptidyl peptidase-4 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 17. DPP4 IN CARDIOMETABOLIC DISEASE: RECENT INSIGHTS FROM THE LABORATORY AND CLINICAL TRIALS OF DPP4 INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative study of Linagliptin's effects on cardiovascular biomarkers.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675411#comparative-study-of-linagliptin-s-effects-on-cardiovascular-biomarkers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com